1-(2,2,2-Trifluoro-ethyl)-6-vinyl-1H-indole-4-carboxylic acid methyl ester
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Overview
Description
1-(2,2,2-Trifluoro-ethyl)-6-vinyl-1H-indole-4-carboxylic acid methyl ester is a fluorinated organic compound that has garnered attention in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique properties, making it valuable in medicinal chemistry, materials science, and other applications. The compound’s indole core is a common motif in many biologically active molecules, further enhancing its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoro-ethyl)-6-vinyl-1H-indole-4-carboxylic acid methyl ester typically involves the introduction of the trifluoroethyl group into the indole framework. One efficient method is the direct trifluoroethylation of indoles using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate. This reaction proceeds under mild conditions with high functional group tolerance, making it a practical approach for synthesizing trifluoroethylated indoles .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes, including the preparation of intermediate compounds and subsequent functionalization. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoro-ethyl)-6-vinyl-1H-indole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1-(2,2,2-Trifluoro-ethyl)-6-vinyl-1H-indole-4-carboxylic acid methyl ester has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: Its fluorinated structure makes it a valuable probe in biological studies, where it can be used to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s indole core is a common feature in many pharmaceuticals, making it a candidate for drug development and medicinal chemistry research.
Mechanism of Action
The mechanism by which 1-(2,2,2-Trifluoro-ethyl)-6-vinyl-1H-indole-4-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The indole core can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl acetate: Another fluorinated compound with similar properties, used in various chemical syntheses.
Methyl (2,2,2-trifluoroethyl) carbonate: A related compound used as an electrolyte additive in lithium-ion batteries.
2,2,2-Trifluoroethyl acrylate: A compound used in polymer chemistry for the synthesis of fluorinated polymers.
Uniqueness
1-(2,2,2-Trifluoro-ethyl)-6-vinyl-1H-indole-4-carboxylic acid methyl ester stands out due to its indole core, which is a common motif in many biologically active molecules. This structural feature, combined with the trifluoroethyl group, imparts unique properties that make it valuable in a wide range of scientific applications.
Properties
IUPAC Name |
methyl 6-ethenyl-1-(2,2,2-trifluoroethyl)indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-3-9-6-11(13(19)20-2)10-4-5-18(12(10)7-9)8-14(15,16)17/h3-7H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTODEEPWURJHFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CN(C2=CC(=C1)C=C)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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